3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid
Description
Properties
CAS No. |
41951-11-5 |
|---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-oxo-2-phenyl-3-(N-phenylanilino)propanoic acid |
InChI |
InChI=1S/C21H17NO3/c23-20(19(21(24)25)16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,24,25) |
InChI Key |
CNEUIYKHILVQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3-oxo-2-phenylpropanoic acid core
A common approach to synthesize 3-oxo-2-phenylpropanoic acid derivatives involves:
- Starting from phenylacetyl derivatives such as phenylacetophenone or phenylacetonitrile.
- Functional group transformations including oxidation, hydrolysis, or nitrile hydrolysis to yield the keto acid.
For example, hydrolysis of nitrile precursors in aqueous sodium hydroxide under reflux conditions is a well-documented method for generating 2-phenylpropionic acid derivatives with keto functionalities. This reaction typically requires several hours (up to 72 hours) in aqueous ethanol or water, followed by acidification to precipitate the acid product.
Introduction of the Diphenylamino Group
The diphenylamino group can be introduced through nucleophilic substitution or amination reactions:
- One method involves halogenation of the 3-position (e.g., bromination) of the 3-oxo-2-phenylpropanoic acid or its precursor, followed by nucleophilic substitution with diphenylamine.
- This substitution is often carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) under reflux conditions for 12–18 hours to ensure complete conversion.
Purification and Isolation
- After the reaction, the mixture is typically worked up by extraction with organic solvents such as dichloromethane or ethyl acetate.
- Drying agents like anhydrous sodium sulfate are used to remove residual water.
- The solvent is evaporated under reduced pressure, and the crude product is recrystallized from ethanol or hexane to afford pure 3-(diphenylamino)-3-oxo-2-phenylpropanoic acid.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis of nitrile to keto acid | NaOH, aqueous ethanol, reflux, 48–72 h | 70–80 | Requires careful pH adjustment and extraction |
| Bromination at 3-position | HBr catalysis, bromine in ethyl acetate, 0–25 °C, 2 h | ~79 | Precipitates for easy isolation |
| Nucleophilic substitution with diphenylamine | Diphenylamine, acetone, reflux, 12 h | 65–75 | Reflux under inert atmosphere improves yield |
| Purification | Extraction, drying, recrystallization from ethanol | — | Final purity >98% by HPLC |
- Reaction yields are influenced by solvent choice, temperature, and reaction time.
- Using acetone as solvent for amination leads to better solubility and higher substitution efficiency.
- Hydrolysis steps benefit from controlled temperature and gradual acidification to avoid side reactions and maximize product precipitation.
- Recrystallization solvents such as ethanol or hexane provide high purity crystals suitable for analytical characterization.
| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Nitrile hydrolysis + bromination + substitution | 2-(4-methylphenyl)propionitrile | NaOH, HBr, diphenylamine | 48–72 h + 2 h + 12 h | 65–79 overall | Straightforward, well-understood steps | Long reaction times, multiple steps |
| Direct hydrolysis of methyl ester + amination | Methyl 3,3-diphenyloxirane-2-carboxylate | NaOH, BF3·OEt2, diphenylamine | 1–2 h + amination time | Up to 82% | Shorter hydrolysis, high purity | Requires handling of BF3·OEt2, moisture sensitive |
The preparation of this compound is typically achieved via multi-step synthesis involving hydrolysis of nitrile or ester precursors to form the keto acid, followed by halogenation and nucleophilic substitution with diphenylamine. Optimized reaction conditions such as solvent choice, temperature control, and reaction time are critical for high yield and purity. The methods are supported by extensive experimental data showing yields ranging from 65% to over 80%, with recrystallization providing high-purity final products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid involves its interaction with various molecular targets, primarily through its aromatic and keto groups. These interactions can influence biological pathways by binding to specific receptors or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Key Compounds for Comparison:
DPASQ ((E)-3-(4-(diphenylamino)styryl)quinoxalin-2(1H)-one)
L1/L2 Dyes (Triphenylamine-based DSSC dyes)
D5/D7/D9 Dyes (Thiophene-cyanoacrylic acid derivatives)
4-(Diphenylamino)benzoic Acid Derivatives (Redox-active ligands)
Table 1: Structural and Functional Comparison
Key Research Findings
(a) Electronic and Photophysical Properties
- The diphenylamino group in this compound acts as a stronger electron donor compared to methoxy (–OMe) or phenyl groups, leading to redshifted absorption/emission (λₑₘ) and enhanced charge separation .
- In contrast, L1 and L2 dyes exhibit moderate PCEs (~6–7%) in DSSCs due to their thiophene-cyanoacrylic acid anchoring groups, which improve electron injection into TiO₂ .
(c) Performance in Optoelectronic Devices
- Dyes like D5 and D7, with extended π-conjugation (e.g., bis(diphenylamino)styryl groups), achieve higher PCEs (~8–9%) than simpler derivatives due to improved light harvesting .
- The target compound’s lack of anchoring groups (e.g., cyanoacrylic acid) limits its direct use in DSSCs but makes it a versatile intermediate for functionalized dyes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
